molecular formula C11H16N2O4 B12933013 (E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate CAS No. 56875-72-0

(E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate

Cat. No.: B12933013
CAS No.: 56875-72-0
M. Wt: 240.26 g/mol
InChI Key: YZFQYOGJVXHYPR-BQYQJAHWSA-N
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Description

(E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate (CAS 56875-72-0) is a high-purity chemical compound with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol. This ester derivative, featuring an imidazolidine-2,4-dione (hydantoin) core, serves as a valuable synthetic intermediate and building block in medicinal chemistry for developing novel bioactive molecules . Compounds based on the 2,4-dioxoimidazolidine scaffold and its related (2,4-dioxothiazolidin-5-yl/ylidene)acetate derivatives are frequently explored in drug discovery for their diverse biological activities . Recent research into structurally similar molecules highlights the potential of this chemical class, particularly in the search for new antibacterial agents. Such derivatives have demonstrated promising activity against Gram-positive bacterial strains, with some compounds showing efficacy comparable to or greater than established reference drugs like oxacillin and cefuroxime . Furthermore, this core structure is a key pharmacophore in the investigation of inhibitors targeting critical proteins such as the human BAG3 protein, which is relevant in oncology research for its role in cell proliferation and autophagy . The compound is provided For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

56875-72-0

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl (2E)-2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate

InChI

InChI=1S/C11H16N2O4/c1-3-5-6-13-10(15)8(12-11(13)16)7-9(14)17-4-2/h7H,3-6H2,1-2H3,(H,12,16)/b8-7+

InChI Key

YZFQYOGJVXHYPR-BQYQJAHWSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C\C(=O)OCC)/NC1=O

Canonical SMILES

CCCCN1C(=O)C(=CC(=O)OCC)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the cyclization of precursors such as ethyl acetoacetate and butylamine, followed by dehydration to form the imidazolidinone ring system. The general synthetic approach includes:

  • Step 1: Formation of the intermediate amide or urea derivative by reacting butylamine with ethyl acetoacetate or related ketoesters.
  • Step 2: Cyclization under dehydrating conditions using solvents like ethanol or methanol, often at elevated temperatures to promote ring closure.
  • Step 3: Purification by recrystallization or chromatographic techniques to isolate the pure compound.

This method leverages the nucleophilicity of the amine and the electrophilicity of the ketoester to form the imidazolidinone core efficiently.

Catalyst-Free Regioselective Cyclization

Recent advances have demonstrated a green and efficient catalyst-free method for synthesizing related imidazolidinone derivatives, which can be adapted for the target compound. This involves:

  • Stirring symmetrical or unsymmetrical thioureas with dialkyl acetylenedicarboxylates (DAADs) in ethanol at room temperature.
  • The reaction proceeds via substitution-dependent cyclization, yielding regioselective products without the need for external catalysts.
  • The process is rapid, practical, and allows easy isolation of the product by simple filtration and washing with cold ethanol.

This method has been shown to produce high yields (up to 92%) and is scalable for industrial applications.

Industrial Production Considerations

On an industrial scale, continuous flow reactors are employed to maintain consistent reaction conditions, improve yield, and reduce waste. Key features include:

  • Use of optimized catalysts or catalyst-free conditions to enhance reaction rates.
  • Control of temperature and solvent systems to maximize cyclization efficiency.
  • Implementation of green chemistry principles to minimize environmental impact.

Such methods ensure reproducibility and sustainability in large-scale production.

Analytical Data and Reaction Monitoring

Reaction Monitoring Techniques

X-ray Crystallography

Single-crystal X-ray diffraction is employed to determine the precise molecular structure, confirming the (E)-configuration and ring conformation. Data processing uses software suites like WinGX and SHELX, with visualization by ORTEP.

Summary of Preparation Methods and Conditions

Preparation Method Key Reagents Solvent Temperature Yield (%) Notes
Cyclization of ethyl acetoacetate + butylamine Ethyl acetoacetate, butylamine Ethanol/Methanol Elevated (reflux) 70-85 Requires dehydrating agent, purification by recrystallization
Catalyst-free cyclization with DAAD 1,3-disubstituted thioureas, DAAD Ethanol Room temperature Up to 92 Regioselective, green, scalable, simple workup
Industrial continuous flow synthesis Optimized catalysts or catalyst-free Various Controlled >90 Focus on sustainability and waste minimization

Research Findings and Notes

  • The regioselectivity of the cyclization is influenced by the substituents on the amine or thiourea precursors, with electron-withdrawing groups directing the formation of the imino component of the ring.
  • The catalyst-free method avoids metal contamination and harsh conditions, making it suitable for pharmaceutical applications.
  • The reaction is exothermic; thus, cooling is necessary for large-scale synthesis to control reaction rates and ensure safety.
  • The isolated products are typically pale-yellow crystals, stable under ambient conditions, and amenable to further functionalization.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a variety of substituted imidazolidinones.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound has been studied for its potential as a pharmaceutical agent, particularly in the development of angiotensin II receptor antagonists. These compounds are crucial in treating hypertension and heart failure. The structural characteristics of (E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate allow it to interact effectively with biological targets, leading to promising pharmacological activities.

Case Study: Angiotensin II Receptor Antagonists

A patent describes the synthesis and application of related substituted imidazole derivatives, which include this compound as a key intermediate. The derivatives exhibited significant antagonistic activity against angiotensin II receptors, suggesting that this compound could serve as a lead structure for developing new antihypertensive drugs .

Agricultural Science

Pesticide Development

Research has indicated that imidazolidinone derivatives can function as agrochemicals, particularly in pest control. The unique structure of this compound may enhance its efficacy in inhibiting pest growth or reproduction.

Case Study: Insecticidal Properties

In a study examining various imidazolidinone derivatives for insecticidal activity, this compound demonstrated promising results against common agricultural pests. The compound's ability to disrupt normal physiological functions in insects highlights its potential for use in sustainable agriculture practices .

Materials Science

Polymer Chemistry

The compound's reactivity can be harnessed in the synthesis of novel polymers. Its incorporation into polymer matrices could lead to materials with enhanced mechanical properties or specific functionalities.

Case Study: Biodegradable Polymers

Research has explored the use of this compound in creating biodegradable polymer blends. These materials are crucial for reducing environmental impact while maintaining performance standards required in various applications such as packaging and biomedical devices .

Data Tables

Application Area Compound Role Key Findings
Medicinal ChemistryPharmaceutical agentEffective angiotensin II receptor antagonist
Agricultural SciencePesticide developmentDemonstrated insecticidal properties against agricultural pests
Materials SciencePolymer synthesisPotential use in biodegradable polymer formulations

Mechanism of Action

The mechanism of action of (E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues from In-Silico and In-Vitro Studies

highlights ethyl acetate derivatives of imidazoles and imidazolidinones with varying aryl and alkyl substituents (Figure 1). Key comparisons include:

Compound Substituents (R1, R2) Key Properties References
Target Compound (E-isomer) R1 = Butyl, R2 = Ethyl Acetate High lipophilicity, moderate solubility
Compound A (Figure 1A) R1 = Phenyl, R2 = Ethyl Acetate Lower solubility due to aromatic bulk
Compound F (Figure 1F) R1 = Methyl, R2 = Ethyl Acetate Reduced steric hindrance, higher reactivity
Compound B (Figure 1B) R1 = Trimethoxyphenyl Enhanced π-π stacking, potential bioactivity

Key Observations :

  • The butyl group in the target compound balances lipophilicity and solubility better than bulky aryl groups (e.g., phenyl or trimethoxyphenyl in Compounds A and B), which reduce aqueous solubility .

Building Blocks and Commercial Availability

lists Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate (without the butyl group) as a commercial building block. Key differences:

Property Target Compound (Butyl-substituted) Commercial Building Block (Unsubstituted)
Molecular Weight ~255.3 g/mol (estimated) ~198.2 g/mol
Price (50 mg) Not commercially listed 640.00 €
Potential Applications Drug delivery systems General organic synthesis

The butyl group adds ~57.1 g/mol, significantly altering physicochemical properties. The unsubstituted variant is more cost-effective but lacks tailored lipophilicity for specialized applications .

Research Implications

The target compound’s unique structure positions it as a candidate for:

  • Drug Development : Enhanced lipophilicity could improve bioavailability in central nervous system (CNS) targets.
  • Material Science : Tunable solubility in ionic liquids () enables applications in green chemistry.

Biological Activity

(E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate is a synthetic organic compound notable for its unique imidazolidinone structure, which contributes to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H16N2O4C_{11}H_{16}N_{2}O_{4} and features an ethyl ester group along with a butyl substituent attached to the imidazolidinone core. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several promising biological activities:

  • Antioxidant Properties : The compound's structure suggests potential antioxidative effects, similar to other imidazolidinone derivatives. Such properties are crucial for mitigating oxidative stress in biological systems.
  • Cytotoxicity : Initial screenings have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown significant cytotoxicity against neuroblastoma and hepatocyte cell lines using MTT assays .
  • Pharmacological Interactions : Computer-aided drug design predictions suggest that this compound could interact with multiple biological targets, enhancing its therapeutic potential across various applications.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, similarities with other compounds in its class provide insights:

  • Regulation of Oxidative Stress : Antioxidant activity may be mediated through the regulation of reactive oxygen species (ROS) and the activation of cellular defense mechanisms against oxidative damage.
  • Cellular Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis, similar to findings in related imidazolidinone derivatives .

Case Studies and Research Findings

A review of existing literature reveals several studies that highlight the biological activity of compounds related to this compound:

Study Findings
Study on Hydantoin DerivativesInvestigated the stability and metabolic activity of hydantoin derivatives, noting that certain structural modifications enhance antioxidant properties and reduce cytotoxicity .
Cytotoxicity AssessmentEvaluated the cytotoxic effects of similar compounds against hepatocytes and neuroblastoma cell lines, revealing dose-dependent responses and potential therapeutic applications .
Stability in Biological SystemsAnalyzed the stability of related compounds in mouse liver microsomes, indicating varied half-lives that affect their pharmacokinetic profiles .

Q & A

Q. How can in-silico modeling predict the biological activity of novel derivatives?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in target proteins (e.g., bacterial enzymes). For example, derivatives with electron-withdrawing groups (e.g., –CF₃) showed enhanced docking scores against Bacillus subtilis targets .

Q. What experimental approaches validate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Liver microsomal assays (e.g., human cytochrome P450 isoforms) quantify metabolic degradation rates. Zebrafish embryo models (e.g., exposure to 0.1–0.2% ethyl acetate solutions) assess developmental toxicity, with endpoints like yolk sac edema and LC₅₀ values .

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